methyl 4-{[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]carbamoyl}benzoate
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Description
Methyl 4-{[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]carbamoyl}benzoate is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.10487624 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-{[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]carbamoyl}benzoate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C17H18N4O3S and a molar mass of approximately 358.42 g/mol. The structural components include a benzothiazole group, a pyrazole moiety, and a benzoate functional group, which contribute to its biological activity.
Biological Activity Overview
This compound exhibits several notable biological activities:
Antitumor Activity
Research indicates that derivatives of pyrazole compounds, including this methyl benzoate derivative, show significant antitumor effects. In particular, studies have demonstrated that pyrazole derivatives can inhibit key cancer cell lines through mechanisms such as tubulin polymerization inhibition and induction of cell cycle arrest. For instance, similar compounds have been shown to induce G2/M phase arrest in HeLa cells, suggesting a potential pathway for their antitumor activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Pyrazole derivatives are known for their broad-spectrum antibacterial and antifungal activities. Studies have reported that certain pyrazole carboxamides exhibit potent antifungal effects against various strains . This suggests that this compound may possess similar properties.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:
- Substituent Effects : The presence of methoxy groups enhances lipophilicity and may improve cellular uptake.
- Functional Group Positioning : The arrangement of the benzothiazole and pyrazole moieties affects binding affinity to biological targets.
- Overall Molecular Geometry : The three-dimensional conformation plays a significant role in interactions with enzymes or receptors .
Case Studies
Several studies provide insights into the biological activity of related compounds:
- Antitumor Efficacy : A study involving pyrazole derivatives showed promising results against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of specific pyrazoles with doxorubicin resulted in enhanced cytotoxicity, indicating potential synergistic effects in cancer treatment .
- Antimicrobial Testing : A series of synthesized pyrazoles were tested against various bacterial strains, revealing significant antibacterial activity compared to standard antibiotics .
Properties
IUPAC Name |
methyl 4-[[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-12-10-18(23-19(26)13-4-6-14(7-5-13)20(27)29-3)25(24-12)21-22-16-9-8-15(28-2)11-17(16)30-21/h4-11H,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKKUGPOVKAFEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.